molecular formula C10H12N2O B1212565 6-Hydroxytryptamine CAS No. 443-31-2

6-Hydroxytryptamine

Cat. No.: B1212565
CAS No.: 443-31-2
M. Wt: 176.21 g/mol
InChI Key: WZTKTNRVJAMKAS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Hydroxytryptamine, also known as 3-(2-aminoethyl)-1H-indol-6-ol, is a derivative of serotonin, a monoamine neurotransmitter . It primarily targets serotonin receptors in the brain and throughout the body . These receptors, including the 5-HT1 subgroup, play key roles in various physiological and pathophysiological processes .

Mode of Action

This compound interacts with its targets, the serotonin receptors, by binding to them and initiating a series of biochemical reactions . This interaction leads to changes in the function of these receptors and the cells they are located in. For instance, the activation of serotonin receptors can lead to increased stimulation of myenteric neurons and gastrointestinal motility .

Biochemical Pathways

The compound is involved in several biochemical pathways. It is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step. This is followed by the decarboxylation of 5-HTP to finally form 5-HT . The activation of serotonin receptors can influence several downstream effects, including the regulation of mood, sleep, digestion, and other physiological processes .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of other selective serotonin reuptake inhibitors (SSRIs). SSRIs are known for their ability to reversibly block the reuptake of serotonin in the synaptic cleft . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can greatly impact their bioavailability and therapeutic efficacy.

Result of Action

The action of this compound at the molecular and cellular level results in a variety of effects. It regulates cell proliferation, migration, and maturation in a variety of cell types, including renal proximal tubular cells, endothelial cells, mast cells, neurons, and astrocytes . It also plays a significant role in renal metabolism, glomerular function, and renal vascular tone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the activation of serotonin by certain agonists can lead to the inhibition of inflammation .

Biochemical Analysis

Biochemical Properties

6-Hydroxytryptamine is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is monoamine oxidase, which catalyzes the oxidation of this compound to produce 5-hydroxyindoleacetic acid . Additionally, this compound binds to several types of serotonin receptors, including 5-HT1, 5-HT2, and 5-HT3, which are G-protein coupled receptors involved in various signaling pathways .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In the central nervous system, it influences neuronal activity by binding to serotonin receptors on neurons, thereby modulating neurotransmission . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the cAMP signaling pathway, leading to changes in gene expression and cellular responses . In the gastrointestinal tract, it regulates intestinal movements by acting on enterochromaffin cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific serotonin receptors, which triggers a cascade of intracellular events. Upon binding to its receptors, this compound can activate or inhibit adenylate cyclase, leading to changes in the levels of cyclic AMP . This, in turn, affects various downstream signaling pathways, including protein kinase A and CREB, which are involved in gene expression and cellular responses . Additionally, this compound can modulate ion channels and influence neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under physiological conditions but can be degraded by monoamine oxidase . Long-term exposure to this compound can lead to desensitization of serotonin receptors, resulting in altered cellular responses . In vitro studies have shown that prolonged exposure to this compound can affect neuronal plasticity and synaptic strength .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound can enhance mood and cognitive function, while high doses can lead to adverse effects such as anxiety and hyperactivity . In some cases, excessive doses of this compound can be toxic and lead to serotonin syndrome, characterized by symptoms such as agitation, confusion, and rapid heart rate .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from tryptophan via the intermediate 5-hydroxytryptophan, catalyzed by the enzyme tryptophan hydroxylase . The primary metabolic pathway for this compound involves its oxidation by monoamine oxidase to produce 5-hydroxyindoleacetic acid, which is then excreted by the kidneys . Additionally, this compound can be metabolized through the kynurenine pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by serotonin transporters, which are high-affinity, low-capacity transporters that facilitate its reuptake into presynaptic neurons . This reuptake process is crucial for terminating the signaling of this compound and recycling it for future use . Additionally, this compound can be transported by organic cation transporters and plasma membrane monoamine transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within synaptic vesicles in presynaptic neurons . It is released into the synaptic cleft upon neuronal activation and binds to serotonin receptors on postsynaptic neurons . The localization of this compound within synaptic vesicles is facilitated by vesicular monoamine transporters, which actively transport it into the vesicles . This subcellular localization is essential for its role in neurotransmission and synaptic signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxytryptamine typically involves the hydroxylation of tryptamine. One common method is the use of tryptophan hydroxylase, an enzyme that catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan, which is then decarboxylated to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes using genetically engineered strains of bacteria or yeast that express tryptophan hydroxylase. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxytryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Hydroxytryptamine is unique due to its specific hydroxylation pattern, which influences its binding affinity and activity at serotonin receptors. This distinct structure allows it to interact differently with various receptors and enzymes compared to other tryptamine derivatives .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10/h1-2,5-6,12-13H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTKTNRVJAMKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196105
Record name 6-Hydroxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-31-2
Record name 6-Hydroxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)-1H-indol-6-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diisobutylaluminum hydride (1 M in toluene, 15 mL) was slowly added to a suspension of 2-(6-methoxy-1H-indol-3-yl)ethylamine (250 mg) in 20 mL of toluene. The resulting clear solution was refluxed for 10 h, then cooled to 0° C. and quenched by the careful addition of 20 mL of 1:1 methyl alcohol:water. The mixture was stirred for 15 min at rt and filtered to remove the precipitated aluminum salts. The solvent was evaporated to yield 158 mg of 3-(2-amino-ethyl)-1H-indol-6-ol.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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